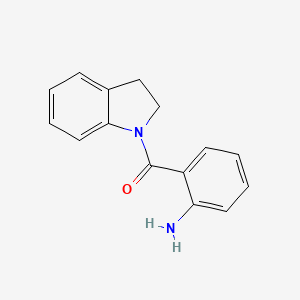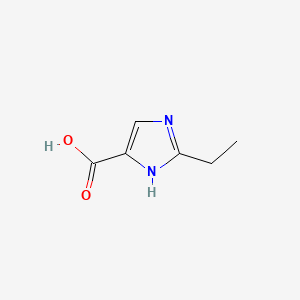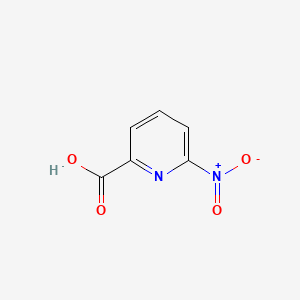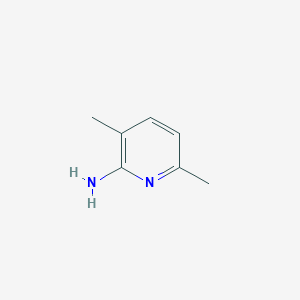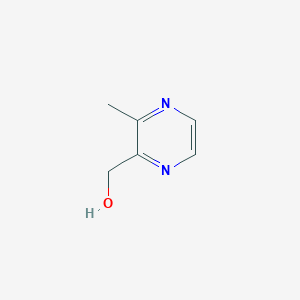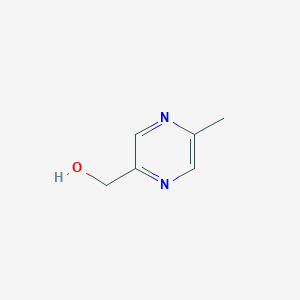
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .
科学的研究の応用
Medicinal Chemistry and Pharmacology
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been extensively studied in the realm of medicinal chemistry and pharmacology. These compounds have been evaluated for various biological activities and therapeutic potential. For instance:
Novel Antihypertensive Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives, including those with a piperidinyl moiety, have been synthesized and examined for their antihypertensive effects. These compounds showed significant bradycardic activities in preclinical models, indicating their potential as novel antihypertensive agents (Watanuki et al., 2011).
Anticonvulsant Agents : N-substituted 1,2,3,4-tetrahydroisoquinolines have been explored for their anticonvulsant properties. Among these, specific derivatives demonstrated high activity, comparable to existing anticonvulsants, suggesting their potential as novel anticonvulsant agents (Gitto et al., 2006).
Selective Estrogen Receptor Modulators (SERMs) : Tetrahydroisoquinoline derivatives have also been studied as potential SERMs, showing high binding affinity and specificity. This is particularly relevant in the context of breast cancer treatment and imaging, where these compounds might serve as radioligands for positron emission tomography (PET) imaging of estrogen receptor expression (Gao et al., 2008).
Chemical and Structural Studies
Apart from pharmacological applications, 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been subjects of chemical and structural studies:
Crystallography and Molecular Interaction Studies : The crystal structures of several tetrahydroisoquinoline derivatives have been elucidated, revealing interesting molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds (Fun et al., 2009).
Regioselectivity in Synthesis : Research has also focused on the synthesis of complex molecular structures like dispirooxindole-piperazines using tetrahydroisoquinoline derivatives. These studies explore the regioselectivity of cyclizations and are significant for developing synthetic methodologies in organic chemistry (Xia et al., 2015).
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The future directions in this field may include the discovery and biological evaluation of potential drugs containing piperidine moiety .
特性
IUPAC Name |
2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZUTBWXLFVAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342596 |
Source


|
| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
200413-62-3 |
Source


|
| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
